

# ZJCK-6-46: A Technical Guide to Blood-Brain Barrier Permeability

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## Compound of Interest

Compound Name: ZJCK-6-46

Cat. No.: B15621143

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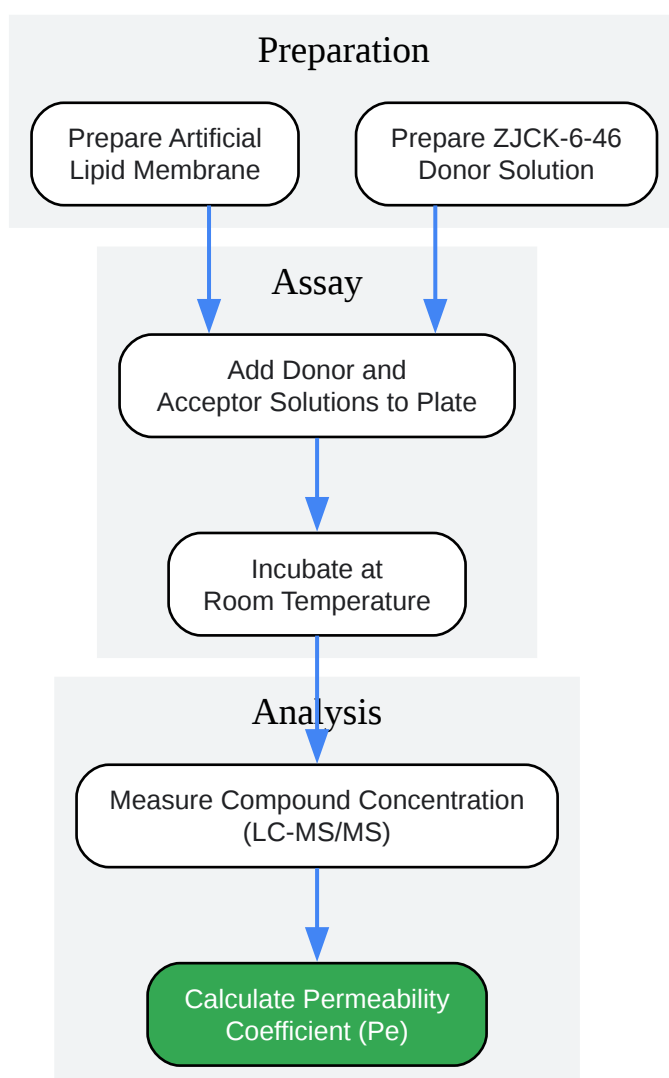
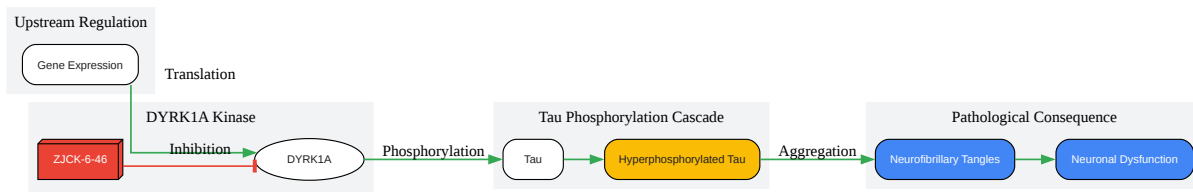
For Researchers, Scientists, and Drug Development Professionals

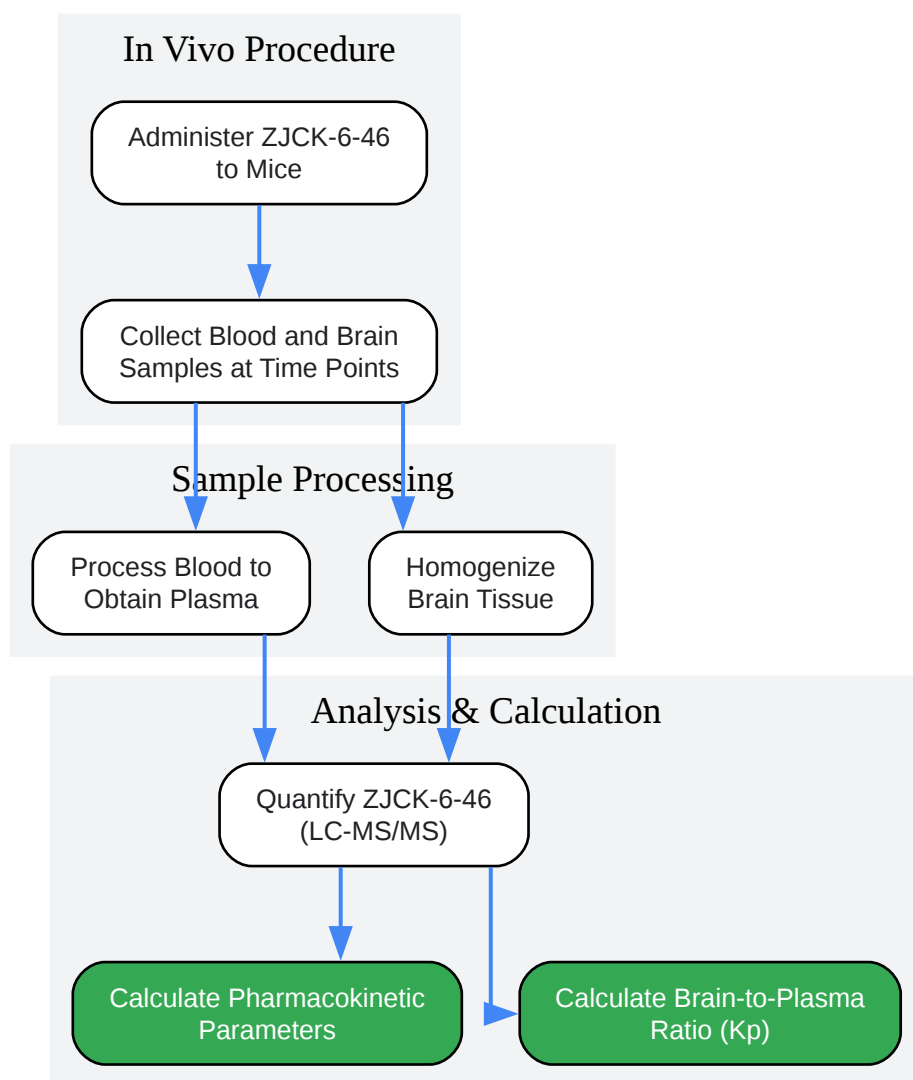
## Introduction

**ZJCK-6-46** is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in the pathophysiology of Alzheimer's disease.[1][2][3] A critical attribute for any therapeutic agent targeting neurodegenerative diseases is its ability to effectively cross the blood-brain barrier (BBB) to reach its site of action within the central nervous system (CNS). This technical guide provides a comprehensive overview of the methodologies and data related to the BBB permeability of **ZJCK-6-46**, intended to assist researchers and drug development professionals in understanding and potentially replicating these pivotal studies.

## Mechanism of Action and Signaling Pathway

**ZJCK-6-46** exerts its therapeutic effect by inhibiting DYRK1A, which in the context of Alzheimer's disease, is known to hyperphosphorylate the tau protein.[1][2][3] This hyperphosphorylation leads to the formation of neurofibrillary tangles, a hallmark of the disease, and subsequent neuronal dysfunction and loss. By inhibiting DYRK1A, **ZJCK-6-46** reduces the phosphorylation of tau, thereby mitigating the downstream pathology.





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## References

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